molecular formula C4H12ClNS B3425404 2-Aminobutane-1-thiol hydrochloride CAS No. 4145-99-7

2-Aminobutane-1-thiol hydrochloride

Cat. No. B3425404
CAS RN: 4145-99-7
M. Wt: 141.66 g/mol
InChI Key: AKQKZYCNKADSSJ-UHFFFAOYSA-N
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Description

2-Aminobutane-1-thiol hydrochloride, also known as DL-Homocysteine thiolactone hydrochloride or DL-ATL, is a chemical compound with the CAS Number: 4145-99-7 . It has a molecular weight of 141.66 . The IUPAC name for this compound is 2-aminobutane-1-thiol hydrochloride .


Molecular Structure Analysis

The molecular structure of 2-Aminobutane-1-thiol hydrochloride consists of a butane chain with an amine group (-NH2) attached to the second carbon atom and a thiol group (-SH) attached to the first carbon atom . The presence of these functional groups contributes to the compound’s reactivity and properties.


Chemical Reactions Analysis

The chemical reactions of 2-Aminobutane-1-thiol hydrochloride are likely influenced by the presence of the amine and thiol functional groups. Amines are known to undergo alkylation and acylation reactions . Thiols, due to the high nucleophilicity of sulfur, can react with alkyl halides .


Physical And Chemical Properties Analysis

The physical and chemical properties of amines and thiols can provide some insight into the properties of 2-Aminobutane-1-thiol hydrochloride. Amines are known for their pyramidal shape and their ability to form hydrogen bonds, which can influence their boiling points and water solubility . Thiols, due to the polarizability of sulfur, can readily bear a negative charge, making them more acidic than alcohols .

properties

IUPAC Name

2-aminobutane-1-thiol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NS.ClH/c1-2-4(5)3-6;/h4,6H,2-3,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQKZYCNKADSSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CS)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminobutane-1-thiol hydrochloride

CAS RN

4145-99-7
Record name 1-Butanethiol, 2-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4145-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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